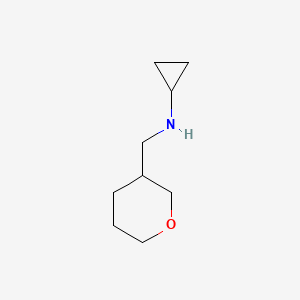
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the class of quinolone antibiotics. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including fluorine atoms and a piperazine ring. It is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections.
準備方法
The synthesis of 1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or its derivatives.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis of the ester or amide groups can be achieved using acidic or basic conditions, leading to the formation of carboxylic acids or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new antibiotics and antibacterial agents.
Biology: It is used in studies related to bacterial resistance mechanisms and the development of new strategies to combat bacterial infections.
Medicine: The compound is investigated for its potential therapeutic applications in treating bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: It is used in the formulation of pharmaceutical products and as an intermediate in the production of other quinolone-based compounds.
作用機序
The antibacterial activity of 1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.
類似化合物との比較
1-(2,4-Difluorophenyl)-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics, such as ciprofloxacin and levofloxacin. While all these compounds share a similar quinoline core structure, they differ in their substituents and specific activity profiles. For example:
Ciprofloxacin: Contains a cyclopropyl group at the N-1 position and a fluorine atom at the C-6 position. It is widely used for treating various bacterial infections.
Levofloxacin: Contains a fluorine atom at the C-6 position and a methyl group at the N-1 position. It is known for its broad-spectrum antibacterial activity and is used in the treatment of respiratory and urinary tract infections.
The unique combination of substituents in this compound contributes to its specific antibacterial activity and pharmacokinetic properties.
特性
CAS番号 |
108138-27-8 |
|---|---|
分子式 |
C20H16F3N3O3 |
分子量 |
403.4 g/mol |
IUPAC名 |
1-(2,4-difluorophenyl)-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H16F3N3O3/c21-11-1-2-16(14(22)7-11)26-10-13(20(28)29)19(27)12-8-15(23)18(9-17(12)26)25-5-3-24-4-6-25/h1-2,7-10,24H,3-6H2,(H,28,29) |
InChIキー |
AAMFCDRGHVWGAW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
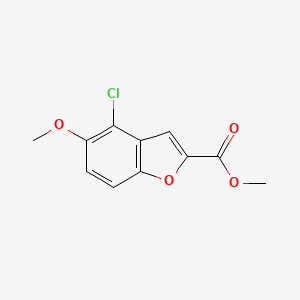



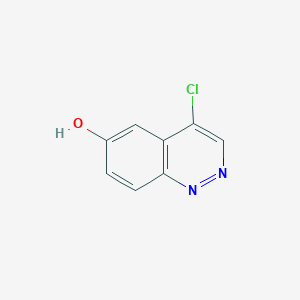
![ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B8742643.png)

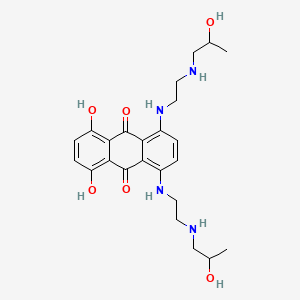

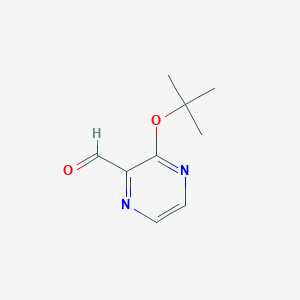


![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)
